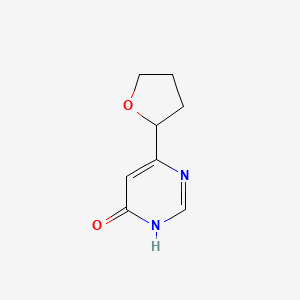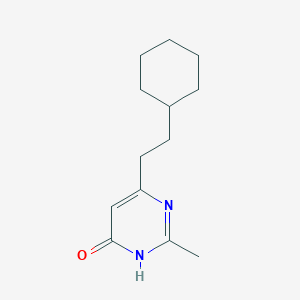
3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide
Vue d'ensemble
Description
3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide is a chemical compound with the molecular formula C12H21Br2N3O and a molecular weight of 383.12 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-4-ol ring substituted with two methyl groups at the 3rd and 5th positions and a piperazin-1-ylmethyl group at the 2nd position .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
- The compound's crystal and molecular structures were studied, highlighting its crystallization in the monoclinic system and the structural characteristics based on direct methods and refined values. This research is crucial for understanding the compound's physical and chemical properties (Karczmarzyk & Malinka, 2004).
Synthesis and Antimicrobial Activity
- A novel series of thiazolidinone derivatives, including this compound, were synthesized and evaluated for antimicrobial activity against various bacteria and fungi. This signifies the compound's potential in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Molecular Structure Investigations
- The compound was involved in molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. This provides insights into the intermolecular interactions and electronic properties, essential for pharmaceutical and material science applications (Shawish et al., 2021).
Synthesis for Antibacterial and Antifungal Screening
- Its derivatives were synthesized and screened for antibacterial and antifungal activities, indicating its relevance in the development of new therapeutic agents for treating infections (Ostrowska et al., 2016).
Metabolite Analysis in Clinical Trials
- In the context of clinical trials, the metabolites of related compounds were identified, which is crucial for understanding the metabolic pathways and safety profile of pharmaceuticals (Gong, Chen, Deng, & Zhong, 2010).
Synthesis for Antiproliferative Activity Against Cancer Cell Lines
- Derivatives of the compound were synthesized and evaluated for their antiproliferative effect against human cancer cell lines, suggesting its potential role in cancer treatment (Mallesha et al., 2012).
Synthesis and Biological Evaluation
- Further synthesis of thiazolidinone derivatives and their antimicrobial activity assessment emphasizes the compound's utility in developing new antimicrobials (Patel, Kumari, & Patel, 2012).
Safety and Hazards
This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. If medical advice is needed, have the product container or label at hand .
Propriétés
IUPAC Name |
3,5-dimethyl-2-(piperazin-1-ylmethyl)-1H-pyridin-4-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2BrH/c1-9-7-14-11(10(2)12(9)16)8-15-5-3-13-4-6-15;;/h7,13H,3-6,8H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOKNDWIUKFZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)


